molecular formula C5H12S2 B1581012 Ethyl propyl disulfide CAS No. 30453-31-7

Ethyl propyl disulfide

Cat. No. B1581012
CAS RN: 30453-31-7
M. Wt: 136.3 g/mol
InChI Key: SNGRPWPVGSSZGV-UHFFFAOYSA-N
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Description

Ethyl propyl disulfide is an organic disulfide . It is also known by other names such as Ethyl n-propyl disulphide, Disulfide, ethyl propyl, 3,4-Dithiaheptane, and 1-(Ethyldisulfanyl)propane .


Synthesis Analysis

Ethyl propyl disulfide is prepared in a patented process by a reaction of steam containing mercaptans and hydrogen sulfide with a reactive iron oxide . The reaction of a thiol with 1-chlorobenzotriazole (BtCl) affords the benzotriazolated thiol (RSBt) without appreciable formation of the symmetrical disulfide. RSBt reacts with another thiol to form the unsymmetrical disulfide in a one-pot sequence without the need for toxic and harsh oxidizing agents .


Molecular Structure Analysis

The molecular formula of Ethyl propyl disulfide is C5H12S2 . It has a molecular weight of 136.279 . The IUPAC Standard InChI is InChI=1S/C5H12S2/c1-3-5-7-6-4-2/h3-5H2,1-2H3 .


Chemical Reactions Analysis

Disulfides are applied as vulcanizers, efficacious agents in the folding and stabilization of proteins, in design of rechargeable lithium batteries, and as valuable synthetic intermediates in organic synthesis . Due to easy interconversion between thiols and disulfides and higher stability of the latter, the disulfides which are often employed are used as sources of thiols .


Physical And Chemical Properties Analysis

Ethyl propyl disulfide has a density of 1.0±0.1 g/cm3, a boiling point of 168.8±9.0 °C at 760 mmHg, and a vapour pressure of 2.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.9±3.0 kJ/mol and a flash point of 56.9±7.7 °C . The index of refraction is 1.505 .

Scientific Research Applications

1. Electron and Radical Scavenging

Ethyl propyl disulfide acts as an electron, positive ion, and free radical scavenger in irradiated liquid cyclohexane. It's noted for its efficiency in electron scavenging, comparable to sulfurhexafluoride, and in H atom scavenging, similar to ethylene. The study found cyclohexylpropyl sulfide as a significant product, indicating its role in radical scavenging processes (Stone & Esser, 1974).

2. Electrochemical Detection in Food Chemistry

Ethyl propyl disulfide is used in the electrochemical detection of organosulfur compounds in garlic (A. sativum). The sensitivity of this process towards propyl disulfide, a model compound, was noted. Its effectiveness in detecting organosulfur compounds from garlic samples and correlating them with garlic strength was demonstrated (Hall et al., 2016).

3. Reactions with High Valent Metal Complexes

In a study exploring reactions with high valent metal complexes, ethylene sulfide and propylene sulfide reacted to form products with chloroalkyl disulfide ligands. This highlights its potential application in the formation of complex organometallic structures (Kanney et al., 2000).

4. Polysulfide Derivatives in Natural Products

Ethyl propyl disulfide derivatives were found in the ethyl acetate-soluble fraction from Ferula foetida. These derivatives indicate its presence and potential applications in the study of natural products and their chemical properties (Duan et al., 2002).

5. Synthesis of Disulfides

A study on the synthesis of disulfides showed that alkyl, aryl, and heteroaryl symmetrical disulfides could be obtained through the heating of corresponding thiols, with aromatic groups bearing various substituents. This process underscores its role in the efficient synthesis of a broad array of disulfides (Ruano et al., 2008).

6. Bio-based Solvent Mediated Disulfide Synthesis

Ethyl lactate, a bio-based green solvent, was found effective for oxidative coupling reactions of thiols yielding disulfides. This highlights the use of ethyl propyl disulfide in environmentally friendly chemical processes (Liu et al., 2013).

7. Catalyst-free Room-Temperature Self-Healing Elastomers

Aromatic disulfide metathesis, involving bis(4-aminophenyl) disulfide, was used in the design of self-healing poly(urea–urethane) elastomers. These elastomers show quantitative healing efficiency at room temperature without the need for catalysts or external interventions, demonstrating a novel application in material science (Rekondo et al., 2014).

Safety And Hazards

Ethyl propyl disulfide is a flammable liquid and vapour . It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, and to avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Floral scents and fruit aromas are volatile organic compounds (VOCs) released by plants. These VOCs are lipophilic and characterized by low molecular weights and high melting points . Floral scents and fruit aromas are relevant to our daily lives and have substantial economic value . Many studies of floral scents and fruit aromas have improved our understanding of their functions, components, biosynthesis, and regulation .

properties

IUPAC Name

1-(ethyldisulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12S2/c1-3-5-7-6-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGRPWPVGSSZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184531
Record name Ethyl propyl disulfide
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Molecular Weight

136.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear, colourless or pale yellow liquid; Sulfureous aroma
Record name Ethyl propyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1681/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

180.00 °C. @ 760.00 mm Hg
Record name Ethyl propyl disulfide
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Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name Ethyl propyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.943-0.953
Record name Ethyl propyl disulfide
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl propyl disulfide

CAS RN

30453-31-7
Record name Ethyl propyl disulfide
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Record name Ethyl propyl disulfide
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Record name Ethyl propyl disulfide
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Record name 1-ethyldisulfanylpropane
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Record name ETHYL PROPYL DISULFIDE
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Record name Ethyl propyl disulfide
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URL http://www.hmdb.ca/metabolites/HMDB0033053
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
M Belgis, CH Wijaya, A Apriyantono, B Kusbiantoro… - Scientia …, 2017 - Elsevier
… This is probably because “Matahari” had the highest amount of some sulfurs including diethyl disulfide, ethyl propyl disulfide, 1,1-bis(methylthio)-ethane, 1,1-bis(ethylthio)-ethane and 3-…
Number of citations: 31 www.sciencedirect.com
DN Harpp, A Granata - The Journal of Organic Chemistry, 1979 - ACS Publications
… Ethyl Propyl Disulfide. To a solution of di-n-propyl trisulfide (… (80 mm)], ethyl propyl disulfide contaminated by a few percent of … ], The overall yield of ethyl propyl disulfide was 78% (12% …
Number of citations: 25 pubs.acs.org
H NOGAMI, JUN HASEGAWA, N IKARI… - Chemical and …, 1969 - jstage.jst.go.jp
… And the infrared spectrum showed that the unknown spots were 2-aminoethyl propyl disulfide (VI), 2-hydroxy— ethyl propyl disulfide (VII) and 2—carboxyethyl propyl disulfide (VIII) for …
Number of citations: 4 www.jstage.jst.go.jp
ST Chin, SAH Nazimah, SY Quek, YBC Man… - Journal of Food …, 2007 - Elsevier
… ethanethiol, propanethiol, ethyl propanoate, methyl 2-methylbutanoate, propyl propanoate, ethyl 2-methylbutanoate, propyl 2-methylbutanoate, diethyl disulfide, ethyl propyl disulfide …
Number of citations: 98 www.sciencedirect.com
野上寿, 長谷川淳, 五十里紀子… - Chemical and …, 1969 - jlc.jst.go.jp
… And the infrared spectrum showed that the unknown spots were 2-aminoethyl propyl disulfide (VI), 2-hydroxy— ethyl propyl disulfide (VII) and 2—carboxyethyl propyl disulfide (VIII) for …
Number of citations: 2 jlc.jst.go.jp
JA Pino, V Fuentes, MT Correa - Journal of agricultural and food …, 2001 - ACS Publications
Volatile components were isolated from Chinese chive and rakkyo by simultaneous steam distillation−solvent extraction and analyzed by GC and GC-MS. Sulfur compounds account for …
Number of citations: 92 pubs.acs.org
DT McAllan, TV Cullum, RA Dean… - Journal of the American …, 1951 - ACS Publications
Discussion Dialkyl Sulfides.—Fourteen dialkyl sulfides have been prepared and their physical properties determined. These include all the possible mem-bers, both symmetrical and …
Number of citations: 198 pubs.acs.org
D Cherqaoui, D Villemin, A Mesbah… - Journal of the …, 1994 - pubs.rsc.org
… lethoxy-2-methoxyethane 1,2-dime thoxypropane ethyl isopropyl sulfide butyl methyl sulfide isobutyl methyl sulfide ethyl propyl sulfide tert-butyl methyl sulfide ethyl propyl disulfide ethyl …
Number of citations: 31 pubs.rsc.org
H Kallio, L Salorinne - Journal of Agricultural and Food Chemistry, 1990 - ACS Publications
MATERIALS AND METHODS Cultivation and Treatment of Onions. Five varieties of onion (Allium cepa L.), Jumbo SG, Hygro GS, Lafort LV, Stu-ron SG, and Robusta GS, were …
Number of citations: 92 pubs.acs.org
JSM Peng - Malaysian Journal of Sustainable Agriculture, 2019 - myjsustainagri.com
Durio zibethinus, more commonly known as Durian or the ‘king of fruits’ by locals is a Southeast Asian tropical fruit. Smell is a crucial factor in durian acceptance amongst consumers as …
Number of citations: 10 www.myjsustainagri.com

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